molecular formula C6H12O B1614802 2,2-Dimethylbutanal CAS No. 2094-75-9

2,2-Dimethylbutanal

Cat. No. B1614802
CAS RN: 2094-75-9
M. Wt: 100.16 g/mol
InChI Key: QYPLKDUOPJZROX-UHFFFAOYSA-N
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Description

2,2-Dimethylbutanal is an organic compound with the molecular formula C6H12O . It has an average mass of 100.159 Da and a monoisotopic mass of 100.088814 Da .


Synthesis Analysis

This compound is produced from crude oil, natural liquid gases, and petroleum refining processes .


Molecular Structure Analysis

The molecular structure of this compound consists of 6 carbon atoms, 12 hydrogen atoms, and 1 oxygen atom . It has a density of 0.8±0.1 g/cm3, a boiling point of 110.7±9.0 °C at 760 mmHg, and a vapour pressure of 23.4±0.2 mmHg at 25°C .


Physical And Chemical Properties Analysis

This compound has a density of 0.8±0.1 g/cm3, a boiling point of 110.7±9.0 °C at 760 mmHg, and a vapour pressure of 23.4±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 34.9±3.0 kJ/mol and a flash point of 6.4±7.8 °C .

Scientific Research Applications

Catalysis and Surface Characterization

  • 2,2-Dimethylbutane, a structurally related compound to 2,2-Dimethylbutanal, is used in probing the nature of active sites in supported metal catalysts. Its structure, combining an isobutyl and an ethyl group, provides insights into hydrocarbon reactions on metal catalysts, including on Group 8-10 metals, copper, and rhenium (Burch & Paâl, 1994).

Surface Tension Studies

  • The surface tension of 2,2-Dimethylbutane has been measured across a range of temperatures, providing valuable data for understanding the physical properties of similar hydrocarbons (Gao, Zhao, & Liu, 2009).

Molecular Dynamics and Physical Chemistry

  • Research on the nuclear magnetic resonance absorption and thermal properties of crystalline solid solutions of 2,2-Dimethylbutane reveals insights into molecular rotation, translation, and the behavior of substances in various states including crystalline and glass (Aston, Segall, & Fuschillo, 1956).

Radiolysis and Chemical Reactions

  • Studies on the gamma radiolysis of liquid 2,3-Dimethylbutane, a compound structurally similar to this compound, provide insights into the behavior of hydrocarbons under radiation, contributing to the understanding of chemical reactions under specific conditions (Castello, Grandi, & Munari, 1974).

Environmental Applications

  • The potential use of 2,2-Dimethylbutane as an indicator for traffic emissions in atmospheric studies has been investigated. This application aids in assessing traffic contributions to hydrocarbon levels in the environment (Chang, Chen, Chou, & Liu, 2004).

Zeolite Characterization

  • Adsorption studies of 2,2-Dimethylbutane in various zeolites help in understanding the structural characteristics of these materials, which are crucial in various industrial and environmental applications (Chen & Zones, 2007).

Chemical Synthesis

  • This compound, and its derivatives have been used in chemical synthesis. For instance, the synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles from 4-chloro-2,2-dimethylbutanal demonstrates the compound's utility in producing novel chemical structures (D’hooghe, Van Driessche, & Kimpe, 2009).

Glass Transition and Phase Behavior

  • The dynamics of glass-forming monohydroxy alcohols related to this compound are explored through field cycling 1H NMR relaxometry. Such studies are significant in understanding the phase behavior and dynamics of substances in their liquid and glassy states (Carignani et al., 2018).

Molecular Liquids and Vitrification

  • Monte Carlo simulations of 2,2-Dimethylbutane's liquid and glassy phases provide insights into molecular reorientation and its role in structural changes during vitrification, a process relevant to understanding the behavior of many molecular liquids (Chakrabarti, Yashonath, & Rao, 1993).

Advanced Catalysis Design

  • Studies on the selective conversion of 2,3-dimethylbutane into 2,3-dimethylbutenes using bimetallic catalysts highlight the application of this compound and its derivatives in designing advanced catalyst systems for specific chemical reactions (Rougé et al., 2019).

High-Pressure Crystal Studies

  • Research involving high-pressure crystallization of 2,2-Dimethylbutane offers valuable data on crystal structures under varying conditions, contributing to the field of crystallography and material sciences (Bąk, Gajda, & Woźniak, 2015).

Microchannel Distillation

  • The use of a rotating spiral microchannel in distillation, particularly for separating 2,2-dimethylbutane from mixtures, demonstrates innovative applications in chemical engineering and process optimization (Macinnes et al., 2010).

Adsorption and Diffusion in Zeolites

  • The study of 2,2-Dimethylbutane's adsorption and diffusion in MFI zeolite crystals has implications for understanding the behavior of hydrocarbons in porous materials, which is important in various industrial applications including filtration and catalysis (Yu, Wyss, Noble, & Falconer, 2008).

Safety and Hazards

2,2-Dimethylbutanal is harmful if swallowed and causes serious eye damage . It is recommended to avoid breathing its mist, gas, or vapours and to avoid contact with skin and eyes . In case of ingestion or contact with eyes, immediate medical attention is advised .

properties

IUPAC Name

2,2-dimethylbutanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-4-6(2,3)5-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYPLKDUOPJZROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90175110
Record name Butanal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2094-75-9
Record name Butanal, 2,2-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002094759
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanal, 2,2-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90175110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethylbutanal
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can 2,2-Dimethylbutanal be used to synthesize heterocyclic compounds?

A1: Yes, this compound can be utilized in the synthesis of heterocyclic compounds. One example is the one-pot synthesis of 3,3-dimethylpyrrolidine-2-carbonitriles. This method involves reacting 4-chloro-2,2-dimethylbutanal, which is easily synthesized from this compound, with sodium bisulphite, a primary amine, and potassium cyanide in an aqueous solution []. This reaction provides a convenient and environmentally friendly route to these novel heterocyclic compounds.

Q2: Does this compound participate in photochemical reactions?

A2: Yes, this compound can participate in photochemical reactions, specifically with caffeine []. Unlike smaller aliphatic aldehydes, this compound, along with 2-methylpropanal and 2-methylbutanal, react with caffeine under UV irradiation to yield 8-alkylcaffeines as the major product. This reaction pathway differs from that of smaller aldehydes, highlighting the influence of steric hindrance on the reaction outcome.

Q3: What are the potential applications of 3,3-dimethylpyrrolidine-2-carbonitriles synthesized from this compound?

A3: While the provided research [] focuses on the synthesis method, 3,3-dimethylpyrrolidine-2-carbonitriles are valuable building blocks in organic synthesis. They hold potential applications in various fields, including:

    Q4: Are there alternative synthetic routes to moenocinol that utilize this compound?

    A4: The research primarily focuses on a specific synthetic route to moenocinol, the lipid component of the antibiotic moenomycin, using 4-chloro-2,2-dimethylbutanal derived from this compound []. While this paper doesn't explore alternative routes, exploring different synthetic strategies using this compound or related derivatives could be a potential area of future research. This could lead to the discovery of more efficient or cost-effective methods for synthesizing moenocinol and its analogs.

    Q5: What spectroscopic techniques can be used to confirm the structure of compounds derived from this compound?

    A5: Multiple spectroscopic techniques are valuable for characterizing compounds derived from this compound. The research highlights the use of:

    • 1H-NMR spectroscopy: This technique was employed to confirm the cis-Δ2 configuration in both synthetic and naturally derived moenocinol []. The use of Eu(tmhd)3 as a lanthanide shift reagent further aided in analyzing the stereochemistry.
    • General spectroscopic methods: While not explicitly detailed, the research mentions utilizing various spectroscopic techniques to establish the identity of the synthesized moenocinol with the natural product []. This likely includes techniques like infrared spectroscopy (IR) and mass spectrometry (MS), which provide complementary information about functional groups and molecular weight, respectively.

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